molecular formula C18H13BrN2O3 B2810900 N-Acetyl-2-(2-bromophenyl)iminochromene-3-carboxamide CAS No. 2415642-11-2

N-Acetyl-2-(2-bromophenyl)iminochromene-3-carboxamide

Cat. No.: B2810900
CAS No.: 2415642-11-2
M. Wt: 385.217
InChI Key: MVPKNNJPJHSBNI-UZYVYHOESA-N
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Description

N-Acetyl-2-(2-bromophenyl)iminochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-(2-bromophenyl)iminochromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromene core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, and an appropriate reagent like malononitrile.

    Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride in the presence of a catalyst like pyridine.

    Formation of the imino group: The imino group can be introduced by reacting the brominated chromene derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-(2-bromophenyl)iminochromene-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups to form new compounds.

Scientific Research Applications

N-Acetyl-2-(2-bromophenyl)iminochromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It can be studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound can be explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It can be used in the development of new materials, such as polymers and dyes, and in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Acetyl-2-(2-bromophenyl)iminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, if the compound exhibits anticancer activity, it may interact with proteins involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

N-Acetyl-2-(2-bromophenyl)iminochromene-3-carboxamide can be compared with other similar compounds, such as:

    N-Acetyl-2-(2-chlorophenyl)iminochromene-3-carboxamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    N-Acetyl-2-(2-fluorophenyl)iminochromene-3-carboxamide: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.

    N-Acetyl-2-(2-methylphenyl)iminochromene-3-carboxamide: The methyl group can impact the compound’s steric and electronic properties, leading to differences in its reactivity and biological activity.

The uniqueness of this compound lies in its specific structural features, such as the presence of the bromine atom and the iminochromene core, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-acetyl-2-(2-bromophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c1-11(22)20-17(23)13-10-12-6-2-5-9-16(12)24-18(13)21-15-8-4-3-7-14(15)19/h2-10H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPKNNJPJHSBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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